molecular formula C19H16ClN5O B11207223 1-(3-chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11207223
M. Wt: 365.8 g/mol
InChI Key: XWUPVQOBOFSSMY-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both chlorophenyl and methoxybenzyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Introduction of the pyrimidine ring: The pyrazole intermediate is then reacted with suitable reagents to introduce the pyrimidine ring, forming the pyrazolo[3,4-d]pyrimidine core.

    Substitution reactions:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under suitable conditions.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: This compound has a similar pyrazole core but differs in the presence of a carbaldehyde group instead of the pyrimidine ring.

    1-(3-chlorophenyl)-1H-pyrazol-4-yl]boronic acid: This compound has a boronic acid group instead of the methoxybenzyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which contributes to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C19H16ClN5O

Molecular Weight

365.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H16ClN5O/c1-26-16-7-5-13(6-8-16)10-21-18-17-11-24-25(19(17)23-12-22-18)15-4-2-3-14(20)9-15/h2-9,11-12H,10H2,1H3,(H,21,22,23)

InChI Key

XWUPVQOBOFSSMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl

Origin of Product

United States

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